3-(Methylthio)azetidine hydrochloride
Description
Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Four-membered nitrogen heterocycles, such as azetidines and their unsaturated counterparts, azetines, are important substrates in organic chemistry. nih.gov These compounds are valuable in the design and preparation of biologically active molecules through the functionalization of different positions on the ring. nih.gov Moreover, they serve as versatile building blocks for synthesizing other nitrogen-containing compounds with potential biological properties. nih.gov The significance of these small, strained rings is underscored by their presence in a variety of natural products and pharmaceuticals. ub.bw Their unique structural and electronic properties make them attractive targets for synthetic chemists. rsc.org
The synthesis of these heterocycles is a dynamic area of research, with strategies broadly categorized into cyclizations and cycloadditions. rsc.orgrsc.org Cyclization methods often involve intramolecular nucleophilic substitution, where a heteroatom displaces a leaving group on a γ-carbon. rsc.org Other innovative approaches include C-H bond activation and annulations using carbon-based nucleophiles. rsc.org
Azetidine (B1206935) Ring Strain and its Impact on Reactivity
Azetidine is a four-membered nitrogen-containing heterocycle, analogous to cyclobutane (B1203170). rsc.org A defining feature of azetidines is their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain is intermediate between the less stable and more difficult to handle aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org
This inherent strain significantly influences the reactivity of the azetidine ring. rsc.orgresearchwithrutgers.com While the ring is more stable than an aziridine (B145994) ring, making it easier to handle, the strain provides a driving force for unique reactivity that can be triggered under specific reaction conditions. rsc.orgresearchwithrutgers.com This reactivity often manifests as ring-opening reactions, which can be initiated by various reagents and reaction conditions. ub.bwnih.gov For instance, acid-catalyzed ring-opening is a common transformation. nih.govmsu.edu The strain also makes the azetidine ring susceptible to metabolic ring-opening, for example, through reaction with glutathione. nih.gov The unique chemical properties of the azetidine ring, stemming from its strain, can resemble its lower homolog, aziridine, or its higher homolog, pyrrolidine (B122466), depending on the electronic and steric environment of the molecule and the reaction conditions. ub.bw
Role of Azetidine Scaffolds as Building Blocks in Advanced Chemical Synthesis
Azetidine scaffolds have emerged as crucial building blocks in advanced chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. ub.bwenamine.net Their rigid, three-dimensional structure provides a defined spatial orientation for appended functional groups, which can lead to higher binding affinity with biological targets. enamine.net This conformational restriction is a desirable trait in drug design, as it can reduce the entropic penalty upon binding. enamine.net
The utility of azetidines as synthetic intermediates is well-established. ub.bw They can be transformed into a variety of other molecules through ring-opening, ring-expansion, and functional group interconversion reactions. ub.bw For example, the synthesis of γ-fluorinated amines has been achieved through the regioselective ring opening of azetidines. rsc.org Furthermore, azetidines have been utilized as ligands in asymmetric catalysis. ub.bw The development of synthetic methods to access diversely functionalized azetidines has expanded their application in creating libraries of compounds for high-throughput screening. nih.govacs.org
Context of 3-Substituted Azetidines in Contemporary Chemical Research
Within the broader class of azetidine-containing molecules, 3-substituted azetidines have garnered significant attention in contemporary chemical research. nih.gov The substitution at the 3-position allows for the introduction of a wide array of functional groups, leading to diverse chemical properties and biological activities. nih.gov For instance, novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors. nih.gov
The synthesis of 3-substituted azetidines is an active area of investigation. organic-chemistry.org Methods such as the Hiyama cross-coupling of arylsilanes with 3-iodoazetidine (B8093280) have been developed to furnish 3-arylazetidines. organic-chemistry.org The ability to introduce substituents at the 3-position with high stereocontrol is particularly valuable for creating chiral building blocks for asymmetric synthesis. The ongoing exploration of new synthetic routes to 3-substituted azetidines continues to expand their utility in various fields of chemical science. acs.org
Properties
IUPAC Name |
3-methylsulfanylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXOKYPKFJWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-19-1 | |
| Record name | 3-(methylsulfanyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 3 Methylthio Azetidine Hydrochloride and Its Derivatives
Reactions Involving the Azetidine (B1206935) Ring
The significant ring strain of the azetidine core, estimated at approximately 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This inherent strain, while rendering the ring more stable and easier to handle than its three-membered aziridine (B145994) counterpart, facilitates reactions that lead to ring-opening or functionalization. rsc.orgrsc.org
Ring-Opening Reactions and Subsequent Functionalization
The cleavage of the N–C σ bond in azetidines is a key transformation, though it is less common than in the more strained aziridines. rsc.org These reactions typically require activation, often through the use of Lewis acids or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cn Nucleophilic attack then proceeds, leading to the opening of the four-membered ring. The regioselectivity of this attack is influenced by both electronic and steric factors related to the substituents on the ring. magtech.com.cn
In nucleophilic ring-opening reactions, the nucleophile generally attacks the carbon atom adjacent to the nitrogen. magtech.com.cn For unsymmetrically substituted azetidines, electronic effects often control the site of attack, favoring positions that can stabilize a transition state, such as benzylic or allylic carbons. magtech.com.cn While specific studies on 3-(methylthio)azetidine are not extensively detailed, general principles suggest that nucleophilic attack would likely occur at the C2 or C4 position, leading to the formation of functionalized γ-aminopropyl thioethers. The strain-release mechanism provides a thermodynamic driving force for these transformations. beilstein-journals.org
N-Functionalization (e.g., N-Arylation)
The secondary amine within the azetidine ring is a prime site for functionalization. After neutralization of the hydrochloride salt to the free base, the nitrogen atom can react with a variety of electrophiles. N-arylation, for instance, can be achieved through established methods such as Buchwald-Hartwig couplings or nucleophilic aromatic substitution (SNAr) reactions. rsc.org
Additionally, the nitrogen can be acylated or alkylated to introduce a wide array of substituents. The synthesis of an azetidin-1-yl-(5-chloropyrazin-2-yl)methanone on a large scale highlights the industrial viability of N-acylation reactions involving the azetidine core. rsc.org These N-functionalization reactions are fundamental for incorporating the azetidine scaffold into larger molecules, a common strategy in medicinal chemistry.
C-H Functionalization at Other Ring Positions
Direct functionalization of the C-H bonds on the azetidine ring presents a more advanced synthetic challenge but offers a powerful route to novel derivatives. Methodologies have been developed for the functionalization of azetidines at positions other than the nitrogen atom. One approach involves the deprotonation of an activated C-H bond to form an organometallic intermediate, which can then be trapped with an electrophile. For example, N-Boc-3-iodoazetidine can be converted into a C3-lithiated azetidine, enabling the introduction of various functional groups at this position. uniba.it This demonstrates the feasibility of creating a nucleophilic carbon center on the azetidine ring.
Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines, showcasing the potential of transition metal-catalyzed C-H activation strategies. rsc.org Late-stage functionalization through iron-catalyzed azidation of tertiary C-H bonds has also been reported, providing a method to install nitrogen-containing groups into complex molecules. nih.gov These methods could potentially be adapted for the C2 or C4 positions of 3-(methylthio)azetidine derivatives.
Transformations of the Methylthio Group
The methylthio (-SCH₃) group offers a secondary site for chemical modification, primarily through reactions involving the sulfur atom.
Oxidation Reactions (e.g., to Sulfoxide (B87167) or Sulfone)
The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is one of the most common and reliable reactions for thioethers. A variety of oxidizing agents can be employed to achieve this, with the reaction outcome often controlled by stoichiometry and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant for this purpose. nih.gov The reaction can proceed without a catalyst for the selective formation of sulfoxides. nih.govresearchgate.net For the complete oxidation to the sulfone, catalysts such as sodium tungstate (B81510) are often employed. researchgate.netrsc.org Other reagents, including meta-chloroperoxybenzoic acid (m-CPBA), are also effective for converting sulfides to sulfones. organic-chemistry.org The choice of oxidant and conditions allows for the selective synthesis of either the sulfoxide or the sulfone derivative of 3-(methylthio)azetidine, significantly altering the polarity and hydrogen-bonding capacity of the side chain.
| Oxidizing Agent | Catalyst/Conditions | Primary Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Transition-metal-free, glacial acetic acid | Sulfoxide | nih.gov |
| Hydrogen Peroxide (30%) | Sodium tungstate (Na₂WO₄) | Sulfone | researchgate.net |
| Hydrogen Peroxide (30%) | Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | Sulfone | rsc.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Standard conditions | Sulfone | organic-chemistry.org |
| Tantalum carbide (TaC) / H₂O₂ | - | Sulfoxide | organic-chemistry.org |
| Niobium carbide (NbC) / H₂O₂ | - | Sulfone | organic-chemistry.org |
Nucleophilic Displacement at Sulfur (if applicable)
Direct nucleophilic displacement at the sulfur atom of a simple thioether like 3-(methylthio)azetidine is not a typical reaction pathway. The sulfur atom is not sufficiently electrophilic to be attacked by common nucleophiles. For such a reaction to occur, the sulfur would first need to be activated to create a better leaving group. This could be achieved by converting the thioether into a sulfonium (B1226848) salt, for example, by alkylation with an agent like methyl iodide. The resulting sulfonium ion would be highly electrophilic, and a nucleophile could then displace a methyl group. However, literature specifically describing this transformation for 3-(methylthio)azetidine is scarce, indicating that this is not a commonly employed synthetic route for this compound.
Transition-Metal-Catalyzed Transformations Involving the Thioether Linkage
The thioether linkage in 3-(methylthio)azetidine and its derivatives represents a key functional group for synthetic transformations. While traditionally less reactive than organohalides, the carbon-sulfur bond of thioethers can be activated by various transition-metal catalysts, enabling its participation in cross-coupling reactions. This approach is part of a growing field of interest that utilizes organosulfur compounds as viable electrophiles in C-C and C-heteroatom bond formation, offering an alternative to the more common halide and sulfonate leaving groups. nih.gov Research in this area has largely focused on aryl and vinyl thioethers, but methodologies applicable to alkyl thioethers are emerging. nih.gov
The activation of a C(sp³)–S bond, such as the one in 3-(methylthio)azetidine, is generally more challenging than the activation of a C(sp²)–S bond. However, progress in catalyst development, particularly with nickel and palladium, has made such transformations increasingly feasible. These reactions typically proceed via an oxidative addition of the C–S bond to a low-valent metal center, followed by transmetalation and reductive elimination to form the new bond.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have been at the forefront of activating C–S bonds for cross-coupling reactions since the pioneering work of Takei and Wenkert. nih.gov They are particularly effective for the coupling of aryl thioethers with Grignard reagents (a Kumada-type coupling). rsc.org This methodology allows for the replacement of the methylthio group with a variety of alkyl or aryl groups.
Recent studies have demonstrated that nickel complexes, often supported by N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can effectively catalyze the cleavage of C(aryl)–SMe bonds for coupling with alkyl Grignard reagents. rsc.org The reactions are typically carried out under mild conditions and show tolerance for various functional groups. rsc.org While specific examples involving 3-(methylthio)azetidine are not prevalent in the literature, the general principles can be extended. A hypothetical cross-coupling of an N-protected 3-(methylthio)azetidine derivative would involve the reaction with an organomagnesium reagent in the presence of a suitable nickel catalyst.
Table 1: Examples of Nickel-Catalyzed Kumada-Type Coupling of Aryl Methyl Thioethers
| Aryl Thioether Substrate | Grignard Reagent | Catalyst/Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Methoxy-thioanisole | n-Hexylmagnesium bromide | NiCl₂(dppp) | THF | 85 |
| Thioanisole | Ethylmagnesium bromide | NiCl₂(dppe) | THF | 92 |
| 2-Methylthio-naphthalene | Phenylmagnesium bromide | NiCl₂(PCy₃)₂ | Dioxane | 78 |
| 1-Methylthio-4-(trifluoromethyl)benzene | iso-Propylmagnesium chloride | Ni(acac)₂ / IPr | THF | 90 |
This table presents illustrative data from studies on analogous aryl thioethers to demonstrate the scope of nickel-catalyzed C-S bond activation. rsc.org
Palladium-Catalyzed Transformations
Palladium complexes are also highly effective for C–S bond activation, though historically they have been more commonly used for C–S bond formation. Recent advancements have led to the development of palladium-catalyzed cross-coupling reactions where thioethers act as the electrophilic partner. These reactions often require specialized ligands, such as bulky electron-rich phosphines (e.g., Xantphos), to facilitate the challenging oxidative addition of the C–S bond to the Pd(0) center. rsc.org
A notable development is the palladium-catalyzed intermolecular "transthioetherification," where an aryl halide reacts with a thioether, resulting in the transfer of the thioether's alkyl or aryl group. rsc.orgrsc.org This type of reaction demonstrates the dynamic nature of the C–S bond under palladium catalysis. Furthermore, palladium catalysts have been employed in decarbonylative C–S coupling reactions, converting thioesters into thioethers, showcasing the versatility of these catalysts in manipulating sulfur-containing functional groups. nih.govacs.org
Applying these principles to 3-(methylthio)azetidine hydrochloride would likely require N-protection followed by reaction with an organometallic reagent (e.g., organoboron or organozinc compounds) in the presence of a palladium catalyst and a suitable ligand.
Table 2: Examples of Palladium-Catalyzed Reactions Involving Thioether C-S Bonds
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Transthioetherification | 4-Iodotoluene | Dodecyl methyl sulfide | PdCl₂ / Xantphos | KOtBu / Xylene | 4-Methyl-dodecyl sulfide | 88 |
| Decarbonylative Coupling | S-phenyl benzothioate | - | Pd(dba)₂ / dcype | - / Toluene | Diphenyl sulfide | 95 |
| Coupling with Boronic Acid | Phenyl triisopropylsilyl sulfide | p-Bromotoluene | Pd(OAc)₂ / CyPF-tBu | CsF / Dioxane | p-Tolyl phenyl sulfide | 85 |
This table provides representative examples from the literature on palladium-catalyzed transformations of various thioethers. rsc.orgnih.govnih.gov
Iron-Catalyzed Cross-Coupling
As a more economical and environmentally friendly alternative to palladium and nickel, iron catalysts have been explored for C–S bond cross-coupling reactions. Research has shown that simple iron salts, such as Fe(acac)₃, can catalyze the coupling of unactivated alkyl aryl thioethers with aryl Grignard reagents. nih.govfigshare.com A key finding in this area was the importance of a directing group on the aryl portion of the thioether to facilitate the oxidative addition step. nih.gov While this directing group requirement may limit the direct applicability to a simple substrate like 3-methylthioazetidine, it points towards a potential strategy for functionalizing more complex azetidine derivatives where such a group could be incorporated.
The development of transition-metal-catalyzed transformations for thioethers continues to be an active area of research. While direct applications to 3-(methylthio)azetidine hydrochloride are yet to be widely reported, the established reactivity of other thioethers provides a strong foundation for future synthetic explorations of this versatile azetidine derivative.
Application As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Heterocyclic Systems
The azetidine (B1206935) core is a key component in a variety of established pharmaceuticals. researchgate.net Its strained nature makes it an excellent precursor for nucleophilic ring-opening or ring-expansion reactions, which can lead to the formation of more complex, substituted acyclic amines or larger heterocyclic systems like pyrrolidines, piperidines, and isoxazolidines. rsc.org
The synthetic utility of azetidines is demonstrated in various transformations:
Ring Expansion: Azetidines can be converted to other heterocyclic systems. For example, treatment of certain 3-amino-4-aryl-azetidines with isothiocyanates leads to the regio- and stereoselective synthesis of dihydrothiazoles through a ring-opening mechanism. rsc.org
Cycloaddition Reactions: The strained ring of azetidine derivatives can participate in cycloaddition reactions. For instance, a [3+1] cycloaddition involving an azomethine ylide (derived from an aziridine) and an aromatic isocyanide can yield functionalized azetidines. rsc.org
Functionalization: The methylthio group at the 3-position of the azetidine ring provides a site for further chemical modification. This group can be oxidized to a sulfoxide (B87167) or sulfone, or it can be targeted in substitution reactions, allowing for the introduction of diverse functionalities.
Recent synthetic advancements have broadened the accessibility and utility of the azetidine scaffold, including methods like photocatalytic [2+2] cycloadditions and palladium-catalyzed intramolecular C(sp3)–H amination, which enable the construction of densely functionalized azetidines. rsc.org These methods facilitate the integration of the azetidine moiety into larger, more complex molecular architectures.
Contribution to Fragment-Based Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry, focusing on identifying low-molecular-weight ligands (fragments) that bind weakly to a biological target. astx.com These fragments are then optimized and grown into more potent lead compounds. The azetidine scaffold, including derivatives like 3-(methylthio)azetidine, is particularly well-suited for FBDD. enamine.net
The advantages of using azetidine-based fragments include:
Molecular Rigidity: The conformationally restricted nature of the four-membered ring reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity for the elaborated drug candidate. enamine.net
Three-Dimensionality: Unlike flat aromatic rings, the puckered structure of the azetidine ring provides a defined three-dimensional (3D) arrangement of substituents. This is crucial for exploring the 3D space of a protein's binding pocket. synthical.com
The 3-(methylthio) group serves as a defined vector for both interaction with the target and for synthetic elaboration, allowing chemists to systematically grow the fragment in specific directions to improve potency and other pharmacological properties. astx.comsynthical.com
Table 1: Physicochemical Properties Relevant to Fragment-Based Synthesis
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Formula | C4H10ClNS | Provides basic compositional data. |
| Molecular Weight | 139.65 g/mol biosynth.com | Falls within the typical range for fragments (often < 300 Da), providing a good starting point for optimization. |
| Scaffold Type | Saturated Heterocycle | Offers high sp3 character, increasing three-dimensionality and often improving solubility and metabolic profiles compared to flat, aromatic systems. enamine.net |
| Key Features | Strained Ring, Functional Handle | The ring provides rigidity, and the methylthio group offers a predictable vector for chemical elaboration. rsc.orgenamine.net |
Utilization in Scaffold Design for Organic Synthesis
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. pageplace.denih.gov The azetidine ring is increasingly recognized as such a scaffold due to its presence in numerous bioactive compounds and its ability to confer favorable physicochemical properties. researchgate.netresearchgate.net
The use of 3-(methylthio)azetidine as a core scaffold offers several strategic advantages in the design of compound libraries for drug discovery:
Bioisosterism: The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine (B122466) or piperidine, or even for non-amine structures, allowing chemists to modulate properties like basicity, polarity, and metabolic stability while maintaining a similar spatial arrangement of functional groups. nih.gov
Access to New Chemical Space: The unique 3D geometry of the azetidine scaffold enables the exploration of novel chemical space that may be inaccessible with more traditional, flatter ring systems. nih.gov The synthesis and diversification of densely functionalized azetidines can lead to a wide variety of fused, bridged, and spirocyclic systems. nih.gov
Improved Drug-like Properties: The incorporation of small, polar, sp3-rich scaffolds like azetidine can significantly improve key drug-like properties, including solubility and metabolic stability, which are critical for developing successful clinical candidates. nih.govnih.gov
Researchers have successfully used structure-based drug design to develop novel azetidine scaffolds for specific targets, such as colony-stimulating factor-1 receptor (CSF-1R) inhibitors, demonstrating the scaffold's utility in creating potent and selective therapeutic agents. nih.gov
Development of Ligands and Organocatalysts based on Azetidine Scaffolds
The structural features of azetidine derivatives make them effective ligands in transition-metal catalysis and as chiral auxiliaries or catalysts in asymmetric synthesis. rsc.orgmagtech.com.cn The nitrogen atom within the ring can coordinate to a metal center, and substituents on the ring can create a specific chiral environment to control the stereochemical outcome of a reaction.
Key applications include:
Asymmetric Catalysis: Chiral azetidines have been explored as ligands for transition metals. For example, copper-azetidine complexes have been successfully used as catalysts for the asymmetric Henry reaction, achieving high enantioselectivity (up to >99.5% ee). bham.ac.uk The rigid conformation of the azetidine ring is thought to enhance the control of the catalytic pocket, leading to improved enantioselectivity. rsc.org
Palladium-Catalyzed Cross-Coupling: Azetidine-based ligands have been developed for palladium-catalyzed reactions. New catalytic systems based on aziridine (B145994) and azetidine cores have been evaluated for the Suzuki-Miyaura coupling reaction, demonstrating their potential in forming carbon-carbon bonds. mdpi.com
Multidentate Ligand Synthesis: The azetidine core can be functionalized to create multidentate ligands. For instance, selective alkylation of substituted azetidines can yield tri-, quadri-, quinque-, and sexidentate derivatives capable of forming stable complexes with metal ions like Cu(II) and Zn(II). researchmap.jpnih.gov
The development of synthetic methods to produce chiral, non-racemic azetidines is crucial for their application in asymmetric catalysis. nih.govscite.ai The predictable stereochemistry and conformational rigidity of these scaffolds make them highly valuable for designing new and efficient catalytic systems. bham.ac.uk
Table 2: Examples of Azetidine-Based Catalytic Systems
| Reaction Type | Metal/Catalyst | Ligand Type | Outcome/Significance |
|---|---|---|---|
| Henry Reaction | Copper (Cu) | Chiral cis-amino azetidines | Achieved high enantioselectivity (>99.5% ee), demonstrating effective stereochemical control. bham.ac.uk |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Azetidine-amine/imidate complexes | Effective for C-C bond formation with aryl halides, including chlorides, at low catalyst loadings. mdpi.com |
| Metal Coordination | Copper (Cu), Zinc (Zn) | Tridentate and quadridentate azetidines | Form stable complexes, demonstrating the scaffold's utility in coordination chemistry, which underpins catalytic applications. researchmap.jp |
Table of Compounds Mentioned
| Compound Name |
|---|
| 3-(Methylthio)azetidine hydrochloride |
| Pyrrolidine |
| Piperidine |
| Aziridine |
| Dihydrothiazole |
| Isoxazolidine |
| Isothiocyanate |
| Azomethine ylide |
| Sulfoxide |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-(Methylthio)azetidine hydrochloride, both ¹H and ¹³C NMR are instrumental.
In the ¹H NMR spectrum, specific proton environments are expected to give rise to characteristic signals. The methyl protons of the methylthio group (-SCH₃) would likely appear as a singlet in the upfield region of the spectrum. The protons on the azetidine (B1206935) ring would exhibit more complex splitting patterns due to spin-spin coupling. The methine proton at the C3 position, adjacent to the methylthio group, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions of the azetidine ring are diastereotopic and would be expected to appear as two distinct multiplets. The proton attached to the nitrogen atom (N-H) would likely be a broad singlet, and its chemical shift could be concentration and solvent dependent.
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in 3-(Methylthio)azetidine hydrochloride would produce a single resonance. The methyl carbon of the methylthio group is expected to have a chemical shift in the aliphatic region. The C3 carbon of the azetidine ring, being attached to the sulfur atom, would be shifted downfield compared to the C2 and C4 methylene carbons. The chemical shifts of the azetidine ring carbons are influenced by the ring strain and the electronegativity of the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Methylthio)azetidine hydrochloride
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -SCH₃ | 2.0 - 2.5 | Singlet |
| -CH-S- | 3.0 - 3.5 | Multiplet |
| -CH₂-N- (axial) | 3.5 - 4.0 | Multiplet |
| -CH₂-N- (equatorial) | 3.8 - 4.3 | Multiplet |
| N-H | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Methylthio)azetidine hydrochloride
| Carbon | Predicted Chemical Shift (ppm) |
| -SCH₃ | 10 - 20 |
| C3 | 30 - 40 |
| C2, C4 | 45 - 55 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-(Methylthio)azetidine hydrochloride, techniques such as electrospray ionization (ESI) would likely be employed.
The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more commonly in ESI, a protonated molecular ion peak ([M+H]⁺) corresponding to the free base, 3-(methylthio)azetidine. The exact mass measurement of this ion would allow for the confirmation of the molecular formula, C₄H₉NS. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the methylthio group or cleavage of the azetidine ring, providing evidence for the proposed structure.
Table 3: Expected Mass Spectrometry Data for 3-(Methylthio)azetidine hydrochloride
| Ion | Formula | Calculated m/z |
| [M+H]⁺ (of free base) | C₄H₁₀NS⁺ | 104.0585 |
| [M]⁺ (of free base) | C₄H₉NS⁺ | 103.0507 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(Methylthio)azetidine hydrochloride would exhibit characteristic absorption bands corresponding to its structural features.
A broad absorption band in the region of 2700-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary ammonium (B1175870) salt. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The presence of the azetidine ring may show characteristic ring deformation vibrations in the fingerprint region (below 1500 cm⁻¹). A weak absorption band corresponding to the C-S stretching vibration might be observed in the 600-800 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for 3-(Methylthio)azetidine hydrochloride
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2700 - 3300 | Strong, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-S Stretch | 600 - 800 | Weak |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Table 5: Expected Structural Parameters from X-ray Crystallography for 3-(Methylthio)azetidine hydrochloride
| Parameter | Expected Value |
| Azetidine Ring Conformation | Puckered |
| C-N Bond Length | ~1.47 - 1.50 Å |
| C-C Bond Length (in ring) | ~1.53 - 1.56 Å |
| C-S Bond Length | ~1.80 - 1.85 Å |
| N-H...Cl Hydrogen Bond | Present in the crystal lattice |
Theoretical and Computational Chemistry Studies
Mechanistic Investigations of Azetidine (B1206935) Synthesis and Reactivity
Computational studies have been instrumental in elucidating the complex mechanisms governing the synthesis and reactivity of the azetidine ring. The formation of the strained four-membered ring is a key focus, with theoretical models helping to rationalize reaction pathways and predict outcomes.
Synthesis Mechanisms: A primary route to azetidine synthesis is through intramolecular cyclization reactions. frontiersin.org For instance, the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon with a suitable leaving group, is a common strategy. frontiersin.org Computational models of these reactions help to analyze the transition state geometries and activation energies, confirming the feasibility of the ring-closing step.
Other significant synthetic routes that have been investigated mechanistically include:
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, provides a direct route to the azetidine core. rsc.orgresearchgate.net Mechanistic studies, often supported by computational analysis, suggest a triplet excited state mechanism for certain precursors, such as 2-isoxazoline-3-carboxylates, which are activated by an Ir(III) photocatalyst. rsc.org
Palladium(II)-Catalyzed C(sp³)–H Amination: This intramolecular reaction involves a complex catalytic cycle. rsc.org Mechanistic proposals, backed by computational evidence, point to the reductive elimination from an alkyl–Pd(IV) intermediate as the key ring-forming step. rsc.org
Strain-Release Driven Synthesis: Reactions utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABB) are particularly effective. organic-chemistry.orgbris.ac.uk The significant strain release provides a strong thermodynamic driving force for the reaction. bris.ac.uk Computational studies can quantify this strain release and model the reaction coordinates, such as the rsc.orgresearchgate.net-Brook rearrangement followed by the ring-opening of the ABB fragment. bris.ac.uk
Reactivity Mechanisms: The reactivity of azetidines is dominated by their inherent ring strain. rsc.orgresearchwithrutgers.com Ring-opening reactions are common and can be initiated under various conditions. Computational chemistry is used to explore the mechanisms of these reactions, predicting whether they will proceed through nucleophilic or electrophilic attack and identifying the most likely points of bond cleavage. The presence of the methylthio group at the C3 position introduces electronic effects that can influence the regioselectivity of ring-opening, a factor that can be precisely modeled through computational analysis.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. cmu.edu For 3-(Methylthio)azetidine hydrochloride, DFT calculations can provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that dictate its chemical behavior. researchgate.netmdpi.com
Key DFT Applications:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov For a substituted azetidine, the HOMO is often localized on the nitrogen atom and the sulfur atom of the methylthio group, indicating these are likely sites for electrophilic attack. The LUMO may be distributed across the C-N bonds of the ring, suggesting susceptibility to nucleophilic attack that could lead to ring opening.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In 3-(Methylthio)azetidine hydrochloride, the nitrogen and sulfur atoms would be expected to be electron-rich regions, while the hydrogen atoms attached to the nitrogen (in the hydrochloride salt) would be highly electron-deficient.
Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) quantifies the electron distribution and helps identify reactive sites.
DFT calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. ijcce.ac.irnih.govmdpi.com
| Computational Parameter | Significance in Reactivity Prediction | Typical DFT Functional/Basis Set |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity; smaller gap suggests higher reactivity. | B3LYP/6-31G(d,p) |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | M06-2X/6-311+G(d,p) |
| Natural Bond Orbital (NBO) Charges | Quantifies atomic charges to predict sites for bond formation or cleavage. | B3PW91/TZVP |
Molecular Modeling and Conformation Analysis
The azetidine ring is not planar; it adopts a puckered conformation to alleviate some of its inherent strain. nih.gov Molecular modeling and conformational analysis are used to determine the preferred three-dimensional structure of 3-(Methylthio)azetidine hydrochloride and the energy barriers associated with conformational changes.
The puckering of the azetidine ring can be described by a puckering angle. The ring can invert between two equivalent puckered conformations. The presence of a substituent at the C3 position, such as the methylthio group, breaks this equivalence, leading to two distinct conformations: one where the substituent is in a pseudo-axial position and another where it is in a pseudo-equatorial position.
Computational studies, often employing ab initio or DFT methods, can calculate the relative energies of these conformers. nih.gov The analysis for substituted azetidines generally shows that the equatorial conformation is sterically favored and therefore lower in energy. nih.gov These calculations also determine the energy barrier for ring inversion, which provides insight into the molecule's flexibility at different temperatures. These computational predictions are often consistent with experimental results from X-ray crystallography and NMR spectroscopy. nih.gov
Strain Energy Analysis of the Azetidine Ring
A defining feature of four-membered rings is their significant ring strain, which arises from angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions). researchgate.netresearchgate.net This strain energy is a major contributor to the unique reactivity of azetidines. rsc.orgresearchwithrutgers.com
The ring strain energy of the parent azetidine molecule is approximately 25-26 kcal/mol. researchgate.net This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of five-membered (pyrrolidine, ~5.8 kcal/mol) or six-membered (piperidine, ~0 kcal/mol) rings. researchgate.net
| Ring System | Approximate Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Aziridine | 26.7 |
| Cyclobutane | 26.4 |
| Azetidine | 25.2 |
| Pyrrolidine (B122466) | 5.8 |
| Piperidine | ~0 |
Data sourced from reference researchgate.net.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Derivatives
The synthesis of azetidines, while a field of continuous study, still presents challenges that future research aims to overcome. nih.gov A primary objective is the creation of novel synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green and sustainable chemistry. rsc.org Current methods for constructing the azetidine ring include intramolecular cyclizations, cycloadditions, and ring contractions or expansions. researchgate.net
Future work will likely focus on expanding the portfolio of catalytic systems that can facilitate these transformations under milder conditions with greater functional group tolerance. For instance, the use of earth-abundant metal catalysts and photocatalytic methods, such as the visible-light-mediated aza Paternò-Büchi reaction, represents a promising avenue for reducing the environmental impact of azetidine synthesis. nih.govresearchgate.net Another key area is the development of methods that allow for the direct and stereoselective functionalization of readily available starting materials, thereby reducing the number of synthetic steps. rsc.org Lanthanide(III) triflates, for example, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines in high yields. nih.gov
Strategies that utilize strain-release as a driving force, such as the functionalization of azabicyclo[1.1.0]butanes, offer a modular approach to constructing complex azetidines from simple precursors. rsc.org The ongoing goal is to develop robust, scalable, and economically viable processes that can provide access to a wide array of structurally diverse azetidine derivatives, including 3-(Methylthio)azetidine hydrochloride, for various applications.
Table 1: Selected Modern Synthetic Approaches for Azetidine Ring Construction
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Intramolecular C-H Amination | Palladium-catalyzed cyclization of picolinamide-protected amines. rsc.org | Utilizes unactivated C-H bonds; predictable selectivity. rsc.org |
| [2+2] Photocycloaddition | Aza Paternò-Büchi reaction between imines and alkenes. researchgate.net | Accesses densely functionalized azetidines; can be promoted by visible light. nih.govresearchgate.net |
| Ring Expansion | Rearrangement of three-membered rings like aziridines. researchgate.net | Transforms readily available precursors into the desired four-membered ring. |
| Intramolecular Aminolysis | Lewis acid-catalyzed ring-opening of epoxy amines. nih.gov | High yields and regioselectivity; tolerant of sensitive functional groups. nih.gov |
| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with organometallics and electrophiles. rsc.org | Modular construction; driven by the release of significant ring strain. rsc.org |
Exploration of New Reactivity Patterns for 3-(Methylthio)azetidine Hydrochloride
The reactivity of the azetidine ring is largely governed by its considerable ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions under appropriate conditions. rsc.org Future research will delve into the unique reactivity patterns of 3-(Methylthio)azetidine hydrochloride, focusing on how the interplay between the strained ring and the methylthio substituent dictates its chemical behavior.
Key areas of exploration will include:
Strain-Release Ring-Opening: The inherent strain of the azetidine ring provides a thermodynamic driving force for ring-opening reactions. rsc.org Studies will likely investigate nucleophilic ring-opening at the C2/C4 positions, potentially triggered or modulated by the electronic nature of the C3-substituent. magtech.com.cn The regioselectivity of such reactions with various nucleophiles will be a critical aspect of this research.
Reactions at the Sulfur Atom: The methylthio group itself is a hub of potential reactivity. Future studies will undoubtedly explore the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone. These transformations would significantly alter the electronic properties of the molecule, potentially influencing the stability of the azetidine ring and providing access to new derivatives with different biological profiles.
Formation of C3-Carbocation Intermediates: Research has shown that N-protected azetidin-3-ols can undergo acid-catalyzed reactions to form stabilized azetidine carbocations. nih.gov It is plausible that 3-(Methylthio)azetidine hydrochloride or its derivatives could be precursors to similar cationic intermediates, enabling the introduction of a wide range of nucleophiles at the C3 position.
Electrophilic and Nucleophilic Nature: Cysteine sulfenic acids, which feature a sulfur atom in a related oxidation state, are known to possess both nucleophilic and electrophilic properties. nih.gov Future work could investigate if the sulfur atom in 3-(methylthio)azetidine can be manipulated to exhibit similar dual reactivity, opening up novel reaction pathways.
Expansion of Applications in Advanced Organic Synthesis
Azetidines are considered privileged motifs in medicinal chemistry and valuable building blocks in organic synthesis. rsc.org 3-(Methylthio)azetidine hydrochloride serves as a bifunctional building block, providing both a rigid, three-dimensional azetidine scaffold and a modifiable sulfur handle. Its future applications in advanced synthesis are expected to be broad.
The expansion of its use as a synthetic intermediate will likely involve its incorporation into more complex molecular architectures. rsc.org For example, it can be used to synthesize novel heterocyclic amino acid derivatives or to build diverse molecular scaffolds for lead-like libraries aimed at specific biological targets, such as those in the central nervous system. magtech.com.cnrsc.org The ability to perform further reactions at either the ring nitrogen (after deprotection/neutralization) or the sulfur atom allows for orthogonal functionalization, making it a versatile tool for diversity-oriented synthesis. The introduction of the methylthio-azetidine moiety into peptide mimetics or other biologically active compounds could impart unique conformational constraints and metabolic properties.
Integration with Flow Chemistry and High-Throughput Methodologies
The translation of novel synthetic methods from the laboratory to industrial-scale production is a significant challenge. Flow chemistry offers numerous advantages for this purpose, including enhanced safety, better heat and mass transfer, and the potential for automation and telescoped reactions.
Future research will focus on integrating the synthesis of 3-(Methylthio)azetidine hydrochloride and its derivatives into continuous flow processes. frontiersin.org This approach is particularly advantageous for handling reactive intermediates and for optimizing reaction conditions rapidly. For instance, the generation and functionalization of lithiated azetidine intermediates, which often require very low temperatures in batch processing, can be safely handled at higher temperatures in a flow setup. frontiersin.org The integration of flow chemistry with in-line purification and analytical techniques will enable high-throughput synthesis and screening of new azetidine derivatives. This will accelerate the discovery of new compounds with desirable properties and facilitate the efficient, scalable production of active pharmaceutical ingredients (APIs) that contain the azetidine core.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(Methylthio)azetidine hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves functionalization of the azetidine ring with a methylthio group via thiolation agents (e.g., methyl disulfide or methanesulfonyl chloride under basic conditions). Purification is achieved through recrystallization or column chromatography. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular confirmation. Proton nuclear magnetic resonance (<sup>1</sup>H NMR) is critical to verify substitution patterns and rule out side products .
Q. What spectroscopic techniques are optimal for characterizing 3-(Methylthio)azetidine hydrochloride?
- Methodological Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm the azetidine ring structure and methylthio substitution), Fourier-transform infrared spectroscopy (FTIR) for S–C and N–H bond identification, and high-resolution MS (HRMS) for molecular weight validation. X-ray crystallography may resolve stereochemical uncertainties in crystalline forms .
Q. How should researchers handle and store 3-(Methylthio)azetidine hydrochloride to prevent degradation?
- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Pre-dry solvents (e.g., DMSO, methanol) to minimize hydrolysis. Regular stability assessments via TLC or HPLC are advised .
Advanced Research Questions
Q. How does the methylthio group influence the compound's reactivity in nucleophilic substitution reactions compared to other substituents (e.g., hydroxy or fluoro)?
- Methodological Answer : The methylthio group (–SCH3) acts as a weak electron-donating group, increasing azetidine ring nucleophilicity. Comparative studies with 3-hydroxy or 3-fluoro analogs (e.g., 3-Hydroxyazetidine HCl ) show slower reaction kinetics in SN2 pathways due to steric hindrance from the bulkier –SCH3 group. Computational modeling (DFT) can predict reactivity trends .
Q. Are there contradictions in reported biological activity data across different cellular models, and how can they be resolved?
- Methodological Answer : For example, azetidine derivatives like 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl show anti-inflammatory effects in BV2 microglia but neuroprotective roles in SH-SY5Y neuronal cells . Model-specific factors (e.g., cell type, ROS levels, or TLR4 expression) must be controlled. Use isoform-specific inhibitors (e.g., NLRP3 inhibitors) and standardized assay conditions (e.g., LPS concentration) to reconcile discrepancies .
Q. What experimental controls are critical when assessing the compound's inhibitory effects on enzymatic targets like NLRP3 inflammasome?
- Methodological Answer : Include (1) untreated controls, (2) vehicle controls (e.g., DMSO), (3) positive controls (e.g., MCC950 for NLRP3 inhibition), and (4) off-target checks (e.g., NF-κB inhibitors). Quantify downstream markers (IL-1β, caspase-1) via ELISA or Western blot to confirm specificity .
Q. How can researchers resolve discrepancies in solubility data reported across studies?
- Methodological Answer : Solubility varies with solvent purity, temperature, and measurement methods (e.g., shake-flask vs. HPLC). Standardize protocols: pre-saturate solvents, use controlled temperatures (25°C ± 1°C), and validate via UV-Vis spectroscopy. For example, 3-Hydroxyazetidine HCl shows 38.9 mg/mL in water , but deviations may arise from pH adjustments or salt forms .
Q. What strategies mitigate toxicity during in vivo administration of azetidine derivatives?
- Methodological Answer : Dose optimization via pharmacokinetic studies (e.g., Cmax, AUC), use of prodrugs to enhance bioavailability, and co-administration with antioxidants (e.g., N-acetylcysteine ) to counter ROS-mediated toxicity. Monitor liver/kidney function markers (ALT, creatinine) in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
